4-acetyl-N-propylbenzenesulfonamide
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Overview
Description
4-Acetyl-N-propylbenzenesulfonamide is an organic compound with the molecular formula C11H15NO3S. It belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound is characterized by the presence of an acetyl group attached to the benzene ring and a propyl group attached to the sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-propylbenzenesulfonamide typically involves the acetylation of N-propylbenzenesulfonamide. This can be achieved through the reaction of N-propylbenzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-acetyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it is likely to inhibit enzymes that are crucial for the survival of microorganisms, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria.
Comparison with Similar Compounds
- 4-Acetyl-N-methylbenzenesulfonamide
- 4-Acetyl-N-ethylbenzenesulfonamide
- 4-Acetyl-N-butylbenzenesulfonamide
Comparison: 4-Acetyl-N-propylbenzenesulfonamide is unique due to its specific propyl group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer different solubility, stability, and biological activity profiles, making it a distinct compound in its class.
Properties
IUPAC Name |
4-acetyl-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-8-12-16(14,15)11-6-4-10(5-7-11)9(2)13/h4-7,12H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJSAULUVFXUGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366408 |
Source
|
Record name | 4-acetyl-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620986-48-3 |
Source
|
Record name | 4-acetyl-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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